![molecular formula C9H9N3O B13986471 Spiro[azetidine-3,3'-pyrrolo[2,3-c]pyridin]-2'(1'H)-one](/img/structure/B13986471.png)
Spiro[azetidine-3,3'-pyrrolo[2,3-c]pyridin]-2'(1'H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiro[azetidine-3,3’-[3h]pyrrolo[2,3-c]pyridin]-2’(1’h)-one is a spirocyclic compound characterized by its unique structure, which includes a four-membered azetidine ring fused to a pyrrolo[2,3-c]pyridine system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of spiro[azetidine-3,3’-[3h]pyrrolo[2,3-c]pyridin]-2’(1’h)-one typically involves the Staudinger reaction, which is a ketene-imine cycloaddition. This one-pot reaction uses substituted acetic acids and Schiff bases in the presence of oxalyl chloride and an organic base . The reaction conditions are mild, often carried out at room temperature, which allows for the formation of the spiro-lactam structure with high diastereoselectivity .
Industrial Production Methods
While specific industrial production methods for spiro[azetidine-3,3’-[3h]pyrrolo[2,3-c]pyridin]-2’(1’h)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
Spiro[azetidine-3,3’-[3h]pyrrolo[2,3-c]pyridin]-2’(1’h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro-oxindoles, while reduction could produce spiro-amines .
科学的研究の応用
Spiro[azetidine-3,3’-[3h]pyrrolo[2,3-c]pyridin]-2’(1’h)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex spirocyclic compounds.
作用機序
The mechanism of action of spiro[azetidine-3,3’-[3h]pyrrolo[2,3-c]pyridin]-2’(1’h)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the p53-MDM2 protein-protein interaction, which is crucial for the regulation of the p53 tumor suppressor protein . This inhibition can lead to the activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Spiro-azetidin-2-one: Another spirocyclic compound with a four-membered azetidine ring, known for its use in β-lactam antibiotics.
Spiro-pyrrolidine: Contains a five-membered pyrrolidine ring and is used in various medicinal chemistry applications.
Spiro-indoline: Features an indoline ring and is investigated for its anticancer properties.
Uniqueness
Spiro[azetidine-3,3’-[3h]pyrrolo[2,3-c]pyridin]-2’(1’h)-one is unique due to its combination of the azetidine and pyrrolo[2,3-c]pyridine rings, which imparts distinct chemical and biological properties. Its ability to inhibit specific protein-protein interactions, such as p53-MDM2, sets it apart from other spirocyclic compounds .
特性
分子式 |
C9H9N3O |
|---|---|
分子量 |
175.19 g/mol |
IUPAC名 |
spiro[1H-pyrrolo[2,3-c]pyridine-3,3'-azetidine]-2-one |
InChI |
InChI=1S/C9H9N3O/c13-8-9(4-11-5-9)6-1-2-10-3-7(6)12-8/h1-3,11H,4-5H2,(H,12,13) |
InChIキー |
DTSHJOVDHWJKKD-UHFFFAOYSA-N |
正規SMILES |
C1C2(CN1)C3=C(C=NC=C3)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


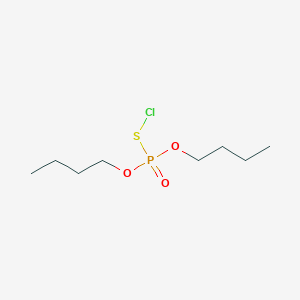

![N,N-bis(2-chloroethyl)-4-[(3-nitrophenyl)diazenyl]aniline](/img/structure/B13986401.png)
![Methyl 2-[chloro(hydroxyimino)methyl]benzoate](/img/structure/B13986408.png)
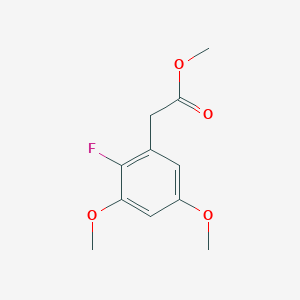
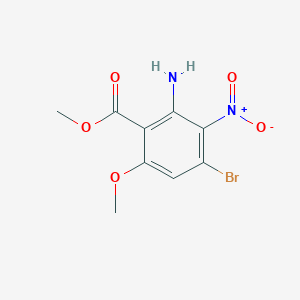
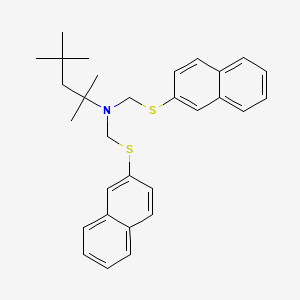
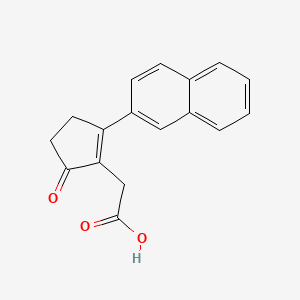
![2,3,5,6-Tetrakis[(2-chloroethyl)sulfanyl]benzene-1,4-diol](/img/structure/B13986428.png)


![5-[(4-Methoxyphenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13986447.png)

![1-N,4-N-bis[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]phthalazine-1,4-diamine](/img/structure/B13986461.png)
